molecular formula C13H11BrFNO3 B8457278 Ethyl 3-(4-bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylate

Ethyl 3-(4-bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No. B8457278
M. Wt: 328.13 g/mol
InChI Key: JWOQTZFUFKTZRP-UHFFFAOYSA-N
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Patent
US06670373B1

Procedure details

In a fashion similar to that described for preparation 16 (120 mg), 4-ethoxycarbonyl-5-methyl-3-(2-fluoro-4-bromophenyl)isoxazole (350 mg, 1.06 mmol), 5N NaOH (1 ml, 5 mmol), methanol (5 ml), and THF (1 ml) gave 4-carboxy-5-methyl-3-(2-fluoro-4-bromophenyl)isoxazole (320 mg, 100%) that was used without purification.
[Compound]
Name
16
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([C:12]2[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][C:13]=2[F:19])=[N:8][O:9][C:10]=1[CH3:11])=[O:5])C.[OH-].[Na+].CO>C1COCC1>[C:4]([C:6]1[C:7]([C:12]2[CH:17]=[CH:16][C:15]([Br:18])=[CH:14][C:13]=2[F:19])=[N:8][O:9][C:10]=1[CH3:11])([OH:5])=[O:3] |f:1.2|

Inputs

Step One
Name
16
Quantity
120 mg
Type
reactant
Smiles
Name
Quantity
350 mg
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NOC1C)C1=C(C=C(C=C1)Br)F
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1C(=NOC1C)C1=C(C=C(C=C1)Br)F
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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